molecular formula C12H16N2O4S B2821033 N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine CAS No. 923180-07-8

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Cat. No. B2821033
CAS RN: 923180-07-8
M. Wt: 284.33
InChI Key: FSHVOZWOIMWXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the CAS Number: 923180-07-8 . Its IUPAC name is 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone oxime . The compound has a molecular weight of 284.34 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4S/c1-18-11-2-4-12(5-3-11)19(16,17)14-8-6-10(13-15)7-9-14/h2-5,10H,6-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Synthesis of New Pyridine Derivatives : Researchers have synthesized new pyridine derivatives, including structures related to N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine, demonstrating considerable antibacterial activity. These compounds were prepared through complex chemical reactions and their antimicrobial potential was evaluated, highlighting their significance in medicinal chemistry (Patel & Agravat, 2009).

Molecular Dynamics and Quantum Chemical Studies

  • Prediction of Inhibition Efficiencies on Corrosion of Iron : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This research demonstrates the potential application of N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine derivatives in protecting metals against corrosion, showing a promising avenue for the development of new corrosion inhibitors (Kaya et al., 2016).

Enzyme Inhibitory Activities

  • Synthesis and Evaluation of 1,2,4-Triazole Analogues : Researchers have synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives and evaluated their enzyme inhibitory activities. This study offers insights into the therapeutic potential of these compounds as inhibitors against enzymes like carbonic anhydrase and cholinesterases, suggesting their relevance in designing drugs for conditions like glaucoma and neurodegenerative diseases (Virk et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-11-2-4-12(5-3-11)19(16,17)14-8-6-10(13-15)7-9-14/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHVOZWOIMWXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine

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